molecular formula C12H16N2O4 B2364646 3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate CAS No. 181306-08-1

3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate

Cat. No. B2364646
CAS RN: 181306-08-1
M. Wt: 252.27
InChI Key: IILJJFMDQJHOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylaniline and 4-(Dimethylamino)benzaldehyde are organic compounds that contain amine and aldehyde moieties. They are used in various applications such as the production of dyes , and as acid-absorbing bases .


Synthesis Analysis

Dimethylaniline is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst . Similarly, it can also be prepared using dimethyl ether as the methylating agent .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic methods . For instance, Nuclear Magnetic Resonance (NMR) provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules .


Chemical Reactions Analysis

Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive .


Physical And Chemical Properties Analysis

Dimethylaniline is a colorless liquid when pure, but commercial samples are often yellow . It has a molar mass of 121.183 g·mol −1, a density of 0.956 g/mL, and a boiling point of 194 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Naphthyridines

    The compound has been used in the synthesis of naphthyridines, a class of compounds with various applications in chemical research (Balogh, Hermecz, Simon, & Pusztay, 2009).

  • Formation of Nitrogen Bridgehead Compounds

    It's involved in the synthesis of benzimidazolo[2,1-f][1,6]naphthyridine derivatives, showcasing its role in creating complex molecular structures (Tóth, Kovács, Balogh, & Hermecz, 1991).

  • Cytotoxic Activity

    Studies have used derivatives of this compound to test for cytotoxic activity against various cancer cell lines, highlighting its potential in medicinal chemistry research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

  • Photochemical Studies

    Its derivatives have been explored in photochemical dimerization studies, which can be crucial for understanding light-induced chemical reactions (Taylor & Kan, 1963).

  • Frustrated Lewis Pairs

    The compound has been utilized in the formation of intramolecular pyridine-based frustrated Lewis pairs, relevant in the study of molecular interactions and reactivity (Körte, Warner, Vishnevskiy, Neumann, Stammler, & Mitzel, 2015).

Applications in Advanced Material Synthesis

  • Solar Cell Research

    Derivatives of this compound have been used in creating new complexes for incorporation into dye-sensitized solar cells, a key area in renewable energy research (Constable, Hernández Redondo, Housecroft, Neuburger, & Schaffner, 2009).

  • Synthesis of Indolizines

    The compound plays a role in the synthesis of new indolizines, which are important in the development of new pharmaceuticals and materials (Sarkunam & Nallu, 2005).

  • Molecular Diversity in Reactions

    It has been used to demonstrate molecular diversity in three-component reactions, essential for the development of new chemical entities (Sun, Zhu, Gong, & Yan, 2013).

  • Study of Cycloaddition Reactions

    The compound's derivatives have been crucial in studying [2+2] cycloaddition reactions, which are fundamental in synthetic organic chemistry (Alajarín, Cabrera, Pastor, Sánchez-Andrada, & Bautista, 2006).

Mechanism of Action

4-(Dimethylamino)benzaldehyde is the main ingredient in Ehrlich’s reagent. It acts as a strong electrophile which reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct .

Safety and Hazards

Dimethylaniline has a flash point of 63 °C . The lethal dose or concentration (LD, LC) is 1410 mg/kg (rat, oral) . It’s important to handle these chemicals with care and follow safety guidelines .

properties

IUPAC Name

dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-7-10(12(16)18-5)8(11(15)17-4)6-9(13-7)14(2)3/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILJJFMDQJHOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)N(C)C)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.